molecular formula C12H16FNO2 B13472269 Ethyl 3-amino-3-(2-fluorophenyl)butanoate

Ethyl 3-amino-3-(2-fluorophenyl)butanoate

Cat. No.: B13472269
M. Wt: 225.26 g/mol
InChI Key: HIXWGRYOWDHSMW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-fluorophenyl)butanoate is an organic compound with the molecular formula C12H16FNO2. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group attached to a butanoate backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(2-fluorophenyl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with 2-fluoroaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization and esterification steps to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-fluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 3-amino-3-(2-fluorophenyl)butanoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor for the development of pharmaceutical drugs with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2-chlorophenyl)butanoate
  • Ethyl 3-amino-3-(2-bromophenyl)butanoate
  • Ethyl 3-amino-3-(2-methylphenyl)butanoate

Uniqueness

Ethyl 3-amino-3-(2-fluorophenyl)butanoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl 3-amino-3-(2-fluorophenyl)butanoate

InChI

InChI=1S/C12H16FNO2/c1-3-16-11(15)8-12(2,14)9-6-4-5-7-10(9)13/h4-7H,3,8,14H2,1-2H3

InChI Key

HIXWGRYOWDHSMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=CC=C1F)N

Origin of Product

United States

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